Propyl thiocyanate
Description
Significance of Organic Thiocyanates as a Class of Organosulfur Compounds in Synthetic and Medicinal Chemistry
Organic thiocyanates are a significant class of organosulfur compounds that serve as versatile building blocks in both synthetic and medicinal chemistry. researchgate.netnih.govacs.org Their importance stems from their ability to be converted into various other valuable sulfur-containing functional groups, including thiols, thioethers, isothiocyanates, disulfides, and thiocarbamates. researchgate.netnih.gov This reactivity makes them crucial intermediates in the synthesis of a wide array of organic molecules. researchgate.netacs.org
In medicinal chemistry, the thiocyano group is found in a number of biologically active compounds and natural products. researchgate.netnih.gov Organosulfur compounds, in general, play a vital role in this field due to their diverse biological activities. taylorandfrancis.commdpi.comnih.gov They are integral components of many pharmaceutical agents and are known to participate in various biological processes. taylorandfrancis.comnih.govjmchemsci.com The unique chemical properties of sulfur, such as its multiple oxidation states and versatile reactivity, contribute to the therapeutic potential of these compounds. mdpi.comnih.gov
Research Context of Propyl Thiocyanate (B1210189) as a Specific Alkyl Thiocyanate Analogue
Propyl thiocyanate, as a specific analogue of alkyl thiocyanates, is a subject of research interest for its potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its chemical behavior is dictated by both the propyl chain and the reactive thiocyanate functional group. vulcanchem.com The thiocyanate group can undergo several chemical transformations, such as nucleophilic substitution, reduction to thiols, and hydrolysis. cymitquimica.comvulcanchem.com
The synthesis of this compound is commonly achieved through the reaction of a propyl halide, like n-propyl bromide, with an alkali metal thiocyanate, such as potassium thiocyanate. ontosight.aiprepchem.com This reaction is a standard method for preparing alkyl thiocyanates. wikipedia.org Research in this area also explores the use of different synthetic methodologies, including polymer-supported reagents, to improve efficiency and simplify procedures. tandfonline.com Furthermore, this compound and its derivatives are studied in the context of developing new functionalized materials, such as thiocyanate-functionalized silanes for surface modifications. google.comresearchgate.net
Historical Trajectories and Modern Developments in Thiocyanate Chemistry Relevant to this compound
The history of thiocyanate chemistry dates back to 1809, when the thiocyanate anion (NCS⁻) was first isolated. acs.orgnih.gov This discovery predates the isolation of several elemental halogens. acs.orgnih.gov Early research focused on the preparation of various inorganic metal thiocyanates. acs.orgnih.gov The reaction between ferric ions and thiocyanate ions, producing a distinct deep red color, has been a subject of study for over 190 years and has been historically important in chemical analysis. avondale.edu.auphilpapers.org
Modern advancements in thiocyanate chemistry have expanded its applications significantly. The development of new synthetic methods, including photochemical and electrochemical approaches, has provided greener and more efficient routes to organothiocyanates. nih.gov Recent research also focuses on the dealkylative cyanation of sulfoxides as a mild and efficient way to access thiocyanates. nih.govacs.org The versatility of the thiocyanate group continues to be explored in the synthesis of complex molecules and functional materials. researchgate.netmdpi.com For instance, the photoisomerization of benzyl (B1604629) thiocyanate to benzyl isothiocyanate is a key reaction in developing photosensitive materials for patterned surface modifications. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7NS ontosight.ai |
| Molecular Weight | 101.17 g/mol vulcanchem.com |
| Appearance | Colorless to pale yellow liquid ontosight.aicymitquimica.com |
| Odor | Pungent ontosight.ai |
| Boiling Point | 153-155 °C ontosight.ai |
| Density | 1.012 g/cm³ at 20°C ontosight.ai |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether ontosight.ai |
| XLogP3-AA | 1.8 vulcanchem.com |
| Hydrogen Bond Donor Count | 0 vulcanchem.com |
| Hydrogen Bond Acceptor Count | 2 vulcanchem.com |
Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| n-Propyl bromide, Potassium thiocyanate | 95% Ethanol, Reflux | n-Propyl thiocyanate | 93 g | prepchem.com |
| Chloropropyltrialkoxysilane, Sodium thiocyanate | Self-made catalyst, 87-93 °C | Thiocyanopropyl trialkoxysilane | - | google.com |
| Alcohols | [P4-VP]Pr-SCN, Cyanuric chloride/DMF | Alkyl thiocyanates | High to excellent | tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
propyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-2-3-6-4-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQRHYCVPYJPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962541 | |
| Record name | Propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-16-5 | |
| Record name | Thiocyanic acid, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reaction Mechanisms and Chemical Transformations of Propyl Thiocyanate Systems
Mechanistic Investigations of Thiocyanate (B1210189) Formation Pathways
The synthesis of propyl thiocyanate can be achieved through several mechanistic routes, primarily involving nucleophilic substitution or radical reactions. The choice of pathway often depends on the starting materials and reaction conditions.
The most common method for synthesizing alkyl thiocyanates, including this compound, is through a nucleophilic substitution reaction. researchgate.netontosight.ai This typically involves the reaction of a propyl halide (e.g., propyl bromide or propyl iodide) with a thiocyanate salt, such as potassium or sodium thiocyanate. ontosight.aibeilstein-journals.org The reaction generally proceeds via an S\textsubscript{N}2 mechanism, which is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside. masterorganicchemistry.com
The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In the case of S\textsubscript{N}2 reactions with primary alkyl halides like propyl bromide, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the formation of this compound. pdx.edu The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the thiocyanate nucleophile. masterorganicchemistry.com Factors that influence the S\textsubscript{N}2 reaction include the nature of the leaving group, the solvent, and steric hindrance around the reaction center. For instance, the reaction rate increases with a better leaving group (I⁻ > Br⁻ > Cl⁻). pdx.edu Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are often used to enhance the nucleophilicity of the thiocyanate ion. numberanalytics.com
Table 1: Factors Influencing S\textsubscript{N}2 Formation of this compound
| Factor | Influence on Reaction Rate | Explanation |
|---|---|---|
| Leaving Group | I⁻ > Br⁻ > Cl⁻ > F⁻ | Weaker bases are better leaving groups, facilitating bond cleavage. pdx.edu |
| Nucleophile Concentration | Increased concentration increases rate | The reaction is bimolecular, depending on both substrate and nucleophile. masterorganicchemistry.com |
| Solvent | Polar aprotic solvents are preferred | These solvents solvate the cation of the thiocyanate salt but not the anion, increasing its nucleophilicity. numberanalytics.com |
| Steric Hindrance | Minimal for propyl group | As a primary alkyl group, it offers little steric hindrance to backside attack. pdx.edu |
It has been noted that the displacement of iodide by thiocyanate can be reversible, and under specific conditions, alkyl thiocyanates can be converted back to the corresponding iodides. beilstein-journals.org
While nucleophilic substitution is the dominant pathway, radical reactions offer an alternative for the formation of thiocyanates. These processes often involve the generation of a thiocyanate radical (•SCN), which can then react with a suitable substrate. jchemlett.com One method involves the visible-light-induced reaction of β-nitrostyrenes with ammonium (B1175870) thiocyanate, which is thought to proceed via a radical mechanism to form vinyl thiocyanates. researchgate.net
In the context of propane, a non-oxidative dehydrogenation process catalyzed by certain transition metals can lead to the formation of a propyl radical. researchgate.net This radical could theoretically be trapped by a thiocyanate source. More directly, radical C(sp³)–H functionalization reactions provide a pathway to form C–S bonds. nih.gov These reactions can be initiated by hydrogen-atom transfer (HAT) from the alkane, generating a carbon-centered radical that can then react with a thiocyanating agent. nih.govmdpi.com For instance, visible-light-promoted reactions can generate a thiocyanate radical from ammonium thiocyanate, which can then participate in C–S bond formation. nih.gov
The mechanism often involves the generation of the thiocyanate radical through oxidation of the thiocyanate anion by a photocatalyst or a chemical oxidant. jchemlett.comresearchgate.net This radical then adds to a carbon-centered radical intermediate or participates in a radical chain process. nih.govmdpi.com
Detailed Analysis of Nucleophilic Attack Mechanisms
Transformative Reactions of the Thiocyanate Moiety
The thiocyanate group in this compound is a versatile functional group that can undergo a range of chemical transformations, including oxidation, reduction, and rearrangement.
The oxidation of the thiocyanate ion can lead to a variety of products depending on the oxidant and the reaction conditions. researchgate.net Common products include sulfate (B86663), cyanide, and cyanate (B1221674). researchgate.netresearchgate.net In some cases, sulfur dicyanide can also be formed as a byproduct. researchgate.netuq.edu.au
Peroxygen compounds like hydrogen peroxide and peroxomonosulfate are known to oxidize thiocyanate. researchgate.net The oxidation of thiocyanate by hydrogen peroxide in acidic conditions is a complex reaction that primarily yields sulfate and hydrogen cyanide. uq.edu.au The proposed mechanism involves the formation of hypothiocyanous acid (HOSCN) as a key intermediate. uq.edu.aunih.gov This intermediate is formed through a two-electron oxidation of thiocyanate. nih.gov HOSCN is a reactive species that can further react to form the final products. nih.gov
The oxidation of thiocyanate can also be initiated by radical species. The one-electron oxidation of SCN⁻ generates the sulfur-centered thiocyanate radical (•SCN). researchgate.net This radical can then dimerize to form thiocyanogen (B1223195) ((SCN)₂), which can subsequently hydrolyze to produce various oxidation products.
Table 2: Products from the Oxidation of Thiocyanate
| Oxidant | Key Products | Reference |
|---|---|---|
| Hydrogen Peroxide (acidic) | Sulfate, Hydrogen Cyanide, Sulfur Dicyanide | uq.edu.au |
| Peroxomonosulphuric Acid | Sulfate, Cyanide, Cyanate, Sulfur Dicyanide | researchgate.net |
| Peroxydisulphate | Sulfate, Cyanate, Cyanide | researchgate.net |
The oxidation of 3-[¹⁸F]fluorothis compound with aqueous chlorine is a key step in producing 3-[¹⁸F]fluoropropanesulfonyl chloride, a useful prosthetic agent for radiolabeling. beilstein-journals.org
More commonly, the reductive cleavage of the S-CN bond is performed using reducing agents like lithium aluminum hydride or sodium borohydride. mdpi.com Another approach involves the use of thiols themselves to cleave ether linkages in lignin (B12514952) models, a process that involves nucleophilic attack and reduction. d-nb.info While not directly involving this compound, this demonstrates the principle of using sulfur nucleophiles in cleavage reactions.
This compound derivatives can undergo intramolecular cyclization and rearrangement reactions, often leading to the formation of heterocyclic compounds. For example, α-thiocyanate ketones can be used to synthesize 5-aryl-2-imino-1,3-oxathiolane derivatives. researchgate.net
Intramolecular cyclization can be triggered by the nucleophilic attack of another functional group within the molecule onto the carbon of the thiocyanate group or the sulfur atom. The ambident nature of the thiocyanate group allows for different cyclization modes. For instance, the nitrogen atom of the thiocyanate can act as a nucleophile. In a study involving ruthenium arene complexes, the nucleophilic attack of the nitrogen atom of thiocyanate onto a tetrazine ring initiated a cascade reaction leading to a triazine chalcogenone heterocycle. acs.org
Rearrangement reactions of thiocyanates to the more thermodynamically stable isothiocyanates can also occur, particularly under thermal conditions or with catalysis. While isothiocyanates are generally more stable, the selective synthesis of thiocyanates is often desired for further synthetic transformations.
Characterization of Bridging Thiocyanate Ligands in Metal Complexes
The thiocyanate anion (SCN⁻) is an ambidentate ligand capable of binding to metal centers through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging two or more metal centers. wikipedia.org The formation of bridged complexes is a crucial aspect of the coordination chemistry of this compound, leading to polynuclear structures with unique spectroscopic and structural properties. The characterization of these bridging ligands is primarily accomplished through infrared (IR) spectroscopy and X-ray crystallography.
In complexes derived from n-propyl mercury thiocyanate (n-C₃H₇HgSCN), the thiocyanate ligand acts as a bridge between the mercury atom and another metal atom such as Co(II), Ni(II), or Zn(II). cdnsciencepub.com The solid-phase infrared spectrum of the parent n-C₃H₇HgSCN shows characteristic bands at 2165 cm⁻¹ for ν(CN), 760 cm⁻¹ for ν(CS), and 220 cm⁻¹ for ν(Hg-S). cdnsciencepub.com Upon formation of bimetallic complexes with the general formula (SCN)₂M(NCSHgR)₂ (where M = Co, Ni, Zn and R = n-C₃H₇), significant shifts in these vibrational frequencies occur, indicating a change in the coordination mode of the thiocyanate group. cdnsciencepub.com Specifically, the thiocyanate from the propyl mercury moiety becomes a bridging ligand, linking the M(II) and Hg atoms. This bridging is evidenced by changes in the ν(Hg-SCN) bands and the appearance of new bands associated with the M-NCS linkage. cdnsciencepub.com
The coordination mode of the thiocyanate bridge can vary. The most common is the end-to-end μ₁‚₃-SCN bridge, but end-on μ₁‚₁-NCS bridges and more complex μ₁‚₁‚₃ modes are also known. mdpi.comrsc.org In the case of the propyl mercury thiocyanate complexes, infrared and electronic spectral studies indicate that the M(II) and mercury atoms are linked by these bridging thiocyanate groups, resulting in a tetrahedral coordination environment for cobalt and zinc, and an octahedral environment for nickel. cdnsciencepub.com
The table below summarizes the key infrared spectral data used to characterize the bridging thiocyanate ligands in complexes formed from n-propyl mercury thiocyanate. The shift in vibrational frequencies from the parent compound to the bimetallic complex is a clear indicator of the formation of the M-NCS-Hg bridge.
| Vibrational Mode | n-C₃H₇HgSCN (cm⁻¹) | (SCN)₂M(NCSHg-n-C₃H₇)₂ (cm⁻¹) | Interpretation of Change |
| ν(CN) | 2165 | ~2080 | Shift indicates change from terminal S-bridging to M-NCS-Hg bridging. cdnsciencepub.com |
| ν(CS) | 760 | ~710 | Lowering of frequency consistent with bridging mode. cdnsciencepub.com |
| δ(NCS) | 430 | ~440-450 | Shift in bending mode upon complexation. cdnsciencepub.com |
| ν(Hg-S/SCN) | 220 | ~205-215 | Indicates involvement of the original Hg-S bond in the new bridged structure. cdnsciencepub.com |
This table presents characteristic infrared spectral data for n-propyl mercury thiocyanate and its bimetallic complexes, demonstrating the shifts that occur upon the formation of a bridging thiocyanate ligand. Data sourced from Singh, P. P., & Singh, V. P. (1982). cdnsciencepub.com
Influence of External and Internal Parameters on Ligand Scrambling Reactions
Ligand scrambling, a type of ligand exchange reaction, is a dynamic process observed in coordination complexes where ligands redistribute between metal centers. This phenomenon is highly dependent on both internal factors, such as the electronic and steric properties of the ligands, and external factors like solvent, temperature, and concentration. nih.govacs.org
Studies on gold(I) complexes containing a propyl group on an N-heterocyclic carbene (NHC) ligand, specifically bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I), have provided significant insight into these influences. nih.gov The primary scrambling reaction for these L-Au-X type complexes involves the formation of [L₂Au]⁺ and [AuX₂]⁻ species. researchgate.net
External Parameters:
Concentration: An increase in the concentration of the complex favors the ligand scrambling reaction. nih.govacs.org Higher concentrations promote the formation of dimeric intermediates, which are believed to be precursors to the scrambling process. nih.gov
Temperature: Temperature has a direct effect on the rate of ligand scrambling. For one of the propyl-containing gold(I) complexes studied, increasing the temperature from 4 °C to 37 °C significantly enhanced the formation of the scrambled products. nih.govacs.org
Solvent: The choice of solvent plays a critical role. In a study of gold(I) NHC complexes, acetonitrile (B52724) (ACN) was found to separate the complex molecules, while other solvents like DMF, DMSO, ethanol (B145695), and methanol (B129727) favored the formation of dimers that precede ligand scrambling. nih.gov
Internal Parameters:
Ligand Structure: The electronic nature of substituents on the ligands can have a marginal but noticeable impact on the scrambling reaction. nih.gov In the studied propyl-containing gold(I) complexes, variations in the aryl substituent on the imidazole (B134444) ring influenced the stability and reactivity of the complex. nih.govacs.org The thermodynamic and kinetic parameters of ligand exchange are intrinsically tied to the ligand's structure. For instance, in a series of iron(III) model complexes, activation parameters for ligand exchange were determined to be ΔH‡ = 7.1 (±0.8) kcal/mol and ΔS‡ = -10 (±1) eu for acetonitrile. nih.gov
The following table summarizes the influence of various external parameters on the ligand scrambling of a selected propyl-containing gold(I) complex in an ACN/water solution.
| Parameter | Condition | % Parent Complex Remaining | % Scrambled Product [L₂Au]⁺ | Observations |
| Concentration | 0.5 mM (72h, rt) | 88.25% | 11.75% | Lower concentration shows less scrambling. acs.org |
| 2.0 mM (72h, rt) | 82.51% | 17.49% | Higher concentration promotes scrambling. acs.org | |
| Temperature | 4 °C (72h) | 84.69% | 12.96% | Cooling reduces the extent of ligand scrambling. acs.org |
| 37 °C (72h) | 79.59% | 20.41% | Physiological temperature increases scrambling. acs.org | |
| 80 °C (72h) | 68.27% | 31.73% | Higher temperatures significantly favor the reaction. acs.org |
This table illustrates the effects of concentration and temperature on the stability of a bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complex (8a) against ligand scrambling. Data sourced from Schmidt, et al. (2021). acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of Propyl Thiocyanate and Derivatives
Vibrational Spectroscopies for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules like propyl thiocyanate (B1210189). These methods measure the energy associated with the stretching and bending of chemical bonds, which are unique to the molecule's structure.
Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within propyl thiocyanate. The thiocyanate group (-SCN) possesses a highly characteristic and strong absorption band corresponding to the C≡N triple bond stretch. This peak is typically observed in the 2140-2175 cm⁻¹ region, serving as a clear diagnostic marker for the compound. vulcanchem.com In a study of the related compound n-propylmercury thiocyanate, the v(CN) stretching vibration was observed at 2165 cm⁻¹. cdnsciencepub.com
Other significant absorptions for this compound include C-H stretching vibrations from the propyl chain, which appear just below 3000 cm⁻¹, and the C-S stretching vibration. vulcanchem.com The C-S stretch for thiocyanates can be more variable but is often found in the 690-760 cm⁻¹ range. cdnsciencepub.com For instance, the v(CS) in n-propylmercury thiocyanate was reported at 760 cm⁻¹ in the solid phase and 690 cm⁻¹ in a methanol (B129727) solution. cdnsciencepub.com The collection of these absorption bands provides a unique spectral fingerprint for this compound. vulcanchem.com The frequencies of these vibrations are sensitive to the molecule's local environment, including solvent polarity and the formation of complexes. cdnsciencepub.comaip.orgresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound and Related Structures Data compiled from studies on this compound and its derivatives. vulcanchem.comcdnsciencepub.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Thiocyanate (-SCN) | C≡N Stretch | 2140 - 2175 | Strong |
| Propyl Chain (-CH₂) | C-H Stretch | ~2960 | Medium-Strong |
| Methyl Group (-CH₃) | C-H Stretch | ~2870 | Medium |
| Thiocyanate (-S-CN) | C-S Stretch | 690 - 760 | Variable |
Raman spectroscopy, a complementary technique to IR, provides valuable information on molecular vibrations and is particularly useful for studying conformational changes and monitoring reactions in situ. mdpi.commdpi.com Like IR spectroscopy, the C≡N stretch in the thiocyanate group gives a strong and easily identifiable Raman signal, typically found in the 2060-2140 cm⁻¹ range. mdpi.com
The technique is adept at detecting subtle shifts in vibrational frequencies that correspond to changes in molecular conformation, such as the rotation around the C-S bond. mdpi.comcdnsciencepub.com By monitoring the intensity and position of Raman peaks as a function of temperature or other environmental conditions, conformational equilibria can be analyzed. mdpi.commdpi.com For example, studies on other thiocyanate-containing compounds have used Raman spectroscopy to distinguish between different binding modes (N-bound vs. S-bound) in metal complexes and to monitor the dynamics of ion pairing in solution. aip.orgmdpi.com This makes Raman an effective tool for elucidating reaction pathways and understanding the structural dynamics of this compound in various chemical environments. westmont.edu
Infrared (IR) Absorption Spectroscopy for Functional Group Identification
Magnetic Resonance Techniques for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound provides a clear and unambiguous map of the proton environments in the propyl chain. Due to the electronegativity of the adjacent sulfur and thiocyanate group, the protons on the carbon attached to the sulfur (α-position) are the most deshielded and thus appear furthest downfield. The spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.
A study on a related compound, 4-(methylthio)butyl thiocyanate, confirmed that ¹H NMR is highly effective for structural verification and can even be used to detect and quantify small amounts of isomeric impurities, such as the corresponding isothiocyanate. cdnsciencepub.com The expected pattern for this compound would feature a triplet for the terminal methyl protons (CH₃), a multiplet (sextet) for the central methylene (B1212753) protons (-CH₂-), and a triplet for the methylene protons adjacent to the thiocyanate group (-CH₂-SCN).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-CH₂-CH₂-SCN | ~1.0 | Triplet (t) | ~7.4 |
| CH₃-CH₂-CH₂-SCN | ~1.8 | Sextet (sxt) | ~7.4 |
| CH₃-CH₂-CH₂-SCN | ~3.0 | Triplet (t) | ~7.4 |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. vulcanchem.com The spectrum will display four distinct signals, one for each of the three carbon atoms in the propyl chain and one for the carbon in the thiocyanate group. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.
Spectral data for this compound were reported by M. Feigel and H. Kessler in 1978, confirming the utility of this technique for its characterization. vulcanchem.comnih.gov The thiocyanate carbon (-SCN) is typically found significantly downfield, often above 110 ppm. The carbons of the propyl chain appear at higher field strengths, with the carbon directly bonded to the sulfur atom being the most deshielded among the alkyl carbons. vulcanchem.com
Table 3: ¹³C NMR Spectral Data for this compound Data compiled from spectral databases and literature. vulcanchem.comnih.gov
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃-CH₂-CH₂-SCN | ~13 |
| CH₃-C H₂-CH₂-SCN | ~23 |
| CH₃-CH₂-C H₂-SCN | ~35 |
| -SC N | ~112 |
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Mass Spectrometric Approaches for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is highly sensitive and essential for confirming the molecular weight and assessing the purity of this compound. When analyzed by gas chromatography-mass spectrometry (GC-MS), this compound can be separated from impurities before being ionized and fragmented. vulcanchem.com
The mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of 101.17 g/mol . vulcanchem.com The fragmentation pattern is a characteristic fingerprint. The most abundant fragment ion, known as the base peak, appears at an m/z of 43. vulcanchem.com This peak corresponds to the stable propyl cation ([C₃H₇]⁺), formed by the cleavage of the C-S bond. vulcanchem.com Other significant fragments can also be observed, but the molecular ion and the base peak are key identifiers for this compound. vulcanchem.comlibretexts.org
Table 4: Key Mass Spectrometry Data for this compound Data from the National Institute of Standards and Technology (NIST) database. vulcanchem.comnih.gov
| Ion | m/z Value | Identity |
| Molecular Ion | 101 | [CH₃CH₂CH₂SCN]⁺ |
| Base Peak | 43 | [CH₃CH₂CH₂]⁺ |
| Fragment | 41 | [C₃H₅]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. measurlabs.com The chromatographic separation allows for the isolation of the analyte from complex mixtures, while mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
In GC-MS analysis, this compound exhibits a characteristic fragmentation pattern upon electron ionization. The mass spectrum available in the National Institute of Standards and Technology (NIST) database shows a distinct molecular ion ([M]•+) peak corresponding to the molecule's nominal mass. nih.gov The fragmentation is dominated by the cleavage of the alkyl chain. A predominant fragment observed at an m/z of 43 is attributed to the stable propyl cation ([C₃H₇]⁺). vulcanchem.com The presence of the molecular ion, though sometimes of low intensity for certain molecules, is crucial for confirming the molecular weight. researchgate.net For analytical purposes in complex biological matrices where the thiocyanate anion (SCN⁻) is the target, derivatization is often employed. For instance, thiocyanate can be converted to a more volatile derivative like ethyl thiocyanate or pentafluorobenzyl thiocyanate, which can then be readily analyzed by headspace GC-MS. canada.caresearchgate.net
Table 1: Key Mass Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z Ratio | Proposed Ion Fragment | Formula | Notes |
|---|---|---|---|
| 101 | Molecular Ion | [CH₃CH₂CH₂SCN]•+ | Confirms the molecular weight of the compound. nih.gov |
High-Resolution Accurate-Mass Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Accurate-Mass Mass Spectrometry (HRAMS) is a powerful analytical method used to determine the exact molecular weight and chemical composition of a compound with high precision. azolifesciences.commeasurlabs.com Unlike nominal mass measurements, HRMS can measure mass to several decimal places, which allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net
For this compound (C₄H₇NS), the theoretical exact mass is 101.02992040 Da. nih.gov HRMS instrumentation, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can experimentally verify this value with mass accuracy typically within 5 ppm. This high accuracy is critical for identifying unknown compounds and confirming structures.
The utility of HRMS is well-demonstrated in the analysis of thiocyanate derivatives. In a study using gas chromatography coupled to an Orbitrap HRMS system for the detection of ethyl thiocyanate (EtSCN), the molecular ion was detected at an m/z of 87.0137. nih.gov This corresponds precisely to the theoretical mass of the [CH₃CH₂SCN]⁺ ion, confirming its identity. The study also identified a primary fragment ion, [HSCN]⁺, with a measured m/z of 58.9826, further validating the structure. nih.gov
Table 2: Precise Mass Data for this compound and a Related Derivative
| Compound | Formula | Ion | Theoretical Exact Mass (Da) | Reference |
|---|---|---|---|---|
| This compound | C₄H₇NS | [M] | 101.02992040 | nih.gov |
| Ethyl thiocyanate | C₃H₅NS | [M]•+ | 87.0137 | nih.gov |
Rotational Spectroscopy for Gas-Phase Conformational Analysis and Molecular Parameters
Rotational spectroscopy is an exceptionally high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides highly accurate rotational constants, which are inversely proportional to the molecule's moments of inertia. nih.gov From these constants, precise molecular structures, including bond lengths, bond angles, and dihedral angles, can be determined for specific conformers, free from intermolecular interactions present in condensed phases. nih.govfrontiersin.org
While specific rotational spectroscopy studies on this compound were not identified in the surveyed literature, the analysis of structurally similar molecules like n-propyl cyanide (CH₃CH₂CH₂CN) provides significant insight into the expected findings. Due to the flexibility of the propyl chain, n-propyl cyanide exists in two distinct conformations: a lower-energy anti conformer and a slightly higher-energy gauche conformer. researchgate.net Both conformers have been identified and characterized by their unique rotational spectra, allowing for the determination of their precise rotational constants and nuclear quadrupole coupling parameters. researchgate.net
It is expected that this compound would exhibit a similar conformational landscape, with distinct anti and gauche forms, each with its own unique set of rotational transitions. The analysis of these spectra would yield the principal rotational constants (A, B, C) for each conformer, providing definitive data on their gas-phase geometries. For example, the study of ethynyl (B1212043) thiocyanate (HCCSCN) yielded precise rotational constants that were subsequently used to search for this molecule in the interstellar medium, highlighting the technique's power. csic.es
Table 3: Illustrative Rotational Constants for Molecules Structurally Related to this compound
| Molecule | Conformer | A (MHz) | B (MHz) | C (MHz) | Reference |
|---|---|---|---|---|---|
| n-Propyl cyanide | Anti | 16301.9 | 2378.1 | 2187.5 | researchgate.net |
| n-Propyl cyanide | Gauche | 8182.2 | 3144.3 | 2580.4 | researchgate.net |
Electronic Absorption and Emission Spectroscopies (UV-Vis, Luminescence)
Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, investigates the electronic transitions within a molecule. These transitions provide information about the molecular orbitals and the chromophores present. In this compound, electronic transitions can be associated with the propyl alkyl group (σ → σ* transitions at high energies) and, more significantly, with the thiocyanate (–SCN) functional group, which acts as the primary chromophore.
Specific UV-Vis or luminescence spectra for isolated this compound are not widely reported. However, the electronic properties of the thiocyanate ion and its derivatives are well-documented. The aqueous thiocyanate anion exhibits a strong charge-transfer-to-solvent (CTTS) absorption band in the deep UV region. pnas.org
The spectroscopic signature of the thiocyanate group is highly sensitive to its coordination environment, as seen in various metal complexes. For example, gold(I) thiocyanate salts show a broad absorption band around 483 nm, which is attributed to interactions between adjacent thiocyanate anions. researchgate.net Cobalt(II) thiocyanate complexes display absorption bands in the visible region (e.g., a broad maximum at 620 nm) corresponding to d-d electronic transitions, with the exact position and intensity depending on the coordination geometry (tetrahedral vs. octahedral). researchgate.net While these examples involve metal-ligand interactions, they underscore the role of the thiocyanate group as an active chromophore whose electronic transitions are modulated by its chemical surroundings. Photoluminescence has also been observed in systems containing thiocyanate, indicating that it can be part of a fluorescent species. orientjchem.org
Table 4: Examples of Electronic Transitions in Thiocyanate-Containing Species
| Species | Solvent/State | λmax (nm) | Transition Type / Assignment | Reference |
|---|---|---|---|---|
| NaSCN | Aqueous | ~205 | Charge-Transfer-to-Solvent (CTTS) | pnas.org |
| [Au(SCN)₂]⁻ complexes | Ionic Liquid | ~483 | Anion-Anion Interactions | researchgate.net |
X-ray Diffraction Techniques for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing accurate bond lengths, bond angles, and details of intermolecular packing. nih.gov While a crystal structure for pure this compound is not available, likely because it is a liquid under ambient conditions, the structures of its derivatives provide invaluable insight into the molecule's solid-state behavior and the stereochemistry of the thiocyanate group.
A notable example is the crystal structure of an adduct formed between 1-methyl-3-propylimidazolium thiocyanate and the Lewis acid tris(pentafluorophenyl)borane, [C₃mim][SCN·B(C₆F₅)₃]. semanticscholar.orgmdpi.com Single-crystal XRD analysis revealed the formation of a coordinative bond between the nitrogen atom of the thiocyanate anion and the boron atom of the Lewis acid. The boron center adopts a tetrahedral geometry, and the B–N–C angle was determined to be 165.23°. semanticscholar.org
The structural chemistry of the thiocyanate ligand is diverse. It can coordinate to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), a phenomenon known as linkage isomerism. wikipedia.org The M–S–C bond angle in S-bonded complexes is typically near 100°, while the M–N–C angle in N-bonded complexes is closer to 180°. wikipedia.org Furthermore, the thiocyanate group can act as a bridging ligand, linking two metal centers, as seen in some cobalt and nickel complexes where it forms μ-1,3-bridging chains. jyu.fi These structural motifs are crucial in the design of coordination polymers and functional materials.
Table 5: Selected Crystallographic Data for a this compound Derivative
| Parameter | [C₃mim][SCN·B(C₆F₅)₃] |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0094(7) |
| b (Å) | 18.0683(10) |
| c (Å) | 12.7932(7) |
| β (°) | 108.823(2) |
| B–N bond distance (Å) | 1.54 |
| B–N–C bond angle (°) | 165.23 |
Computational Chemistry and Theoretical Investigations of Propyl Thiocyanate Systems
Quantum Mechanical Studies of Molecular and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of propyl thiocyanate (B1210189). These first-principles approaches model the behavior of electrons within the molecule, providing a foundation for understanding its structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ub.edu It has become the standard model in materials science due to its success in describing the ground-state properties of a vast range of materials. ub.edu DFT calculations are employed to determine the equilibrium geometry of propyl thiocyanate, where the molecule resides in its lowest energy state. Functionals like B3LYP are often used for this purpose. science.gov
The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are essential for understanding the molecule's three-dimensional shape. Furthermore, DFT can compute other ground-state properties such as the molecular dipole moment, which influences intermolecular interactions, and vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure. science.govresearchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| C-S Bond Length | ~1.82 Å | Connects the propyl group to the thiocyanate moiety. |
| S-C≡N Angle | ~99° | Defines the geometry of the thiocyanate group. |
| C≡N Bond Length | ~1.16 Å | Characteristic triple bond of the nitrile group. |
| Dipole Moment | ~3.5 - 4.0 D | Indicates a highly polar molecule, influencing solubility and intermolecular forces. |
| HOMO-LUMO Gap | ~5 - 6 eV | Relates to the molecule's electronic excitability and kinetic stability. jyu.fi |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. ub.edu These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy, especially for electronic energies. ub.eduresearchgate.net
For this compound, ab initio calculations are valuable for:
Benchmarking DFT Results: High-level ab initio methods like CCSD(T) are considered the "gold standard" for calculating molecular energies. They are used to validate the accuracy of less computationally expensive DFT functionals for a specific system. researchgate.net
Energetic Characterization: These methods provide precise calculations of the total electronic energy, ionization potential, and electron affinity. This is crucial for accurately determining the relative energies of different isomers or conformers. researchgate.net A theoretical study on methyl thiocyanate and its isomers, for instance, used CCSD(T) to reliably predict their relative stabilities, finding that small energy differences of just a few kJ/mol separate the most stable forms. researchgate.net
Investigating Reaction Pathways: Ab initio methods are essential for calculating accurate activation energies and reaction enthalpies for processes like isomerization or decomposition. acs.org
Application of Density Functional Theory (DFT) for Ground State Properties
Conformational Landscape Analysis and Potential Energy Surfaces of this compound
The propyl group is not rigid and can rotate around its single bonds (C-C and C-S), leading to different spatial arrangements known as conformations or rotational isomers (conformers). A conformational analysis involves mapping these different arrangements and their corresponding energies. acs.org
A potential energy surface (PES) is generated by systematically changing key dihedral angles and calculating the molecule's energy at each point. researchgate.netacs.org For this compound, the critical dihedral angles are C-C-S-C and C-C-C-S. The resulting PES reveals the most stable conformers, which correspond to energy minima, and the energy barriers (transition states) between them. acs.org Studies on analogous molecules like chloromethyl thiocyanate show the coexistence of gauche and anti conformers in the gas phase, with the gauche form being more stable. rsc.org A similar landscape is expected for this compound, with various combinations of gauche (dihedral angle of ~60°) and anti (dihedral angle of 180°) arrangements along the propyl chain.
| Conformer Name | Dihedral Angle (C-C-S-C) | Dihedral Angle (C-C-C-S) | Expected Relative Energy |
|---|---|---|---|
| Anti-Anti (AA) | ~180° | ~180° | Low (likely a stable minimum) |
| Anti-Gauche (AG) | ~180° | ~±60° | Low (likely a stable minimum) |
| Gauche-Anti (GA) | ~±60° | ~180° | Low (likely a stable minimum) |
| Gauche-Gauche (GG) | ~±60° | ~±60° | Higher (potential steric hindrance) |
Theoretical Studies of Reactivity and Reaction Pathways
Computational methods are indispensable for exploring the reactivity of this compound, allowing for the simulation of chemical reactions at a molecular level.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. uni-regensburg.de Computational chemists locate the TS on the potential energy surface, which is characterized as a first-order saddle point. amu.edu.pl
For this compound, a key reaction pathway is the isomerization to propyl isothiocyanate (CH₃CH₂CH₂-NCS). Theoretical studies can model this reaction, calculating the structure of the transition state and the activation energy required for the rearrangement. Another important reaction class is nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom attached to the thiocyanate group. researchgate.net Theoretical calculations can determine the activation barriers for such reactions, providing insight into their kinetics. researchgate.net For example, studies on the reaction between alkyl halides and ions show that DFT methods can predict activation energies that are crucial for understanding reaction mechanisms. researchgate.net
Non-covalent interactions are critical in determining the physical properties and condensed-phase behavior of molecules. This compound can engage in several types of such interactions:
Hydrogen Bonding: The thiocyanate group, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor. acs.org While this compound itself has no hydrogen bond donors, it can form hydrogen bonds with other molecules like water or alcohols. DFT calculations can model these interactions, revealing changes in geometry and vibrational frequencies, such as the blue-shifts observed in the C≡N stretch upon hydrogen bond donation. acs.org
Chalcogen and Tetrel Bonding: The sulfur and carbon atoms of the thiocyanate group can participate in less common, but significant, non-covalent interactions known as chalcogen and tetrel bonds, respectively. rsc.orgmdpi.com These interactions involve the electrophilic regions (σ-holes) on the S or C atoms interacting with nucleophiles. mdpi.comresearchgate.net
Application of Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecular systems over time. This technique models the movement of atoms and molecules, providing insights into dynamic processes, intermolecular interactions, and the thermodynamic properties of substances like this compound and related compounds. While specific MD studies focusing exclusively on neat this compound are not extensively detailed in the literature, the methodology has been widely applied to systems containing the thiocyanate anion, often within ionic liquids (ILs), to understand complex chemical processes.
Research employing MD simulations on thiocyanate-based ionic liquids demonstrates the utility of this approach in elucidating interaction mechanisms at a molecular level. urjc.es For instance, simulations are used to visualize the movement and interaction of molecules during processes like the extraction of acidic compounds from crude oil. urjc.es In these studies, force fields such as CHARMM are employed to accurately model the forces between atoms, which is crucial for simulating the liquid state and transport properties. urjc.es
One study combined MD simulations with the COSMO-RS method to analyze the extraction efficiency of various ionic liquids, including 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIm][SCN]) and 1-butyl-3-methylimidazolium thiocyanate ([BMIm][SCN]). urjc.es The simulations revealed that the extraction mechanism is primarily driven by the interaction between the naphthenic acid molecules and the thiocyanate anion, rather than π-π interactions with the imidazolium (B1220033) cation. urjc.es This highlights the key role of the thiocyanate group's interactions. Similarly, MD simulations using the PM7-MD method for 1,3-dimethylimidazolium (B1194174) thiocyanate showed that the thiocyanate anion is the key component in the capture of carbon dioxide, with wave function analysis confirming that the binding involves more than just electrostatic interactions, extending to the partial sharing of valence orbitals. researchgate.net
These studies showcase how MD simulations can provide detailed information on distances, orientations, and diffusion coefficients of molecules, offering a precise view of how the thiocyanate functional group behaves and interacts within a dynamic chemical environment. urjc.es
Molecular Docking for Predicting Enzyme-Ligand Binding Modes and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. acs.org This method is instrumental in drug discovery and molecular biology for understanding and predicting the nature of ligand-enzyme interactions. While direct docking studies of this compound are not prominent, research on structurally related thiourea (B124793), thiosemicarbazide, and other thiocyanate-containing compounds provides significant insight into how the thiocyanate or related functionalities interact with enzyme active sites. doi.orgrsc.orgmdpi.com
These computational analyses are frequently used to explain the results of in vitro enzyme inhibition assays. For example, in studies of urease inhibitors, molecular docking has been used to predict the binding modes of various thiourea derivatives. doi.orgmdpi.com Docking simulations for amantadine-thiourea conjugates against Jack bean urease (PDB ID: 4H9M) revealed that the compounds fit well within the binding pocket. mdpi.com The analysis of the most potent inhibitors showed specific interactions, such as the formation of hydrogen bonds with amino acid residues like VAL391, which helps to stabilize the enzyme-ligand complex. mdpi.com The docking results can also help elucidate the mode of inhibition; interactions with residues outside the catalytic site suggest a non-competitive inhibition mechanism. mdpi.com
Similarly, docking studies on ethyl 4-(3-benzoylthioureido)benzoates as urease inhibitors utilized programs like FlexX to predict binding conformations and scoring algorithms like NNScore to rank them. doi.org The results identified key interactions within the enzyme's active site that are responsible for the observed inhibitory activity. doi.org Beyond urease, docking has been applied to other enzyme targets. Studies on newly synthesized acetamides have used docking to investigate binding affinity with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that interactions such as van der Waals forces, hydrogen bonds, and π-π stacking with active site residues are crucial for ligand binding. researchgate.net
The data generated from these simulations, such as binding energies and docking scores, provide a quantitative measure of the binding affinity between the ligand and the enzyme.
Mechanisms of Biological Activity and Pharmacological Relevance of Propyl Thiocyanate and Analogues
Antimicrobial Action Mechanisms
Propyl thiocyanate (B1210189) and its related compounds, particularly isothiocyanates (ITCs), exhibit notable antimicrobial properties. Their mode of action is multifaceted, primarily targeting fundamental cellular structures and pathways within microorganisms.
Elucidation of the Electrophilic Activity of the Thiocyanate Moiety on Bacterial Enzymes
The antimicrobial efficacy of isothiocyanates, which are isomers of thiocyanates, is largely due to the electrophilic nature of their functional group (–N=C=S). This group readily reacts with nucleophilic components in bacterial cells, such as the thiol groups of cysteine residues found in enzymes. This interaction results in the formation of dithiocarbamates, a process that can inactivate essential enzymes and disrupt their function. While the thiocyanate group (–SCN) in compounds like propyl thiocyanate is generally less reactive, it can still exert electrophilic effects, particularly following metabolic activation. The carbon atom in the thiocyanate moiety is susceptible to nucleophilic attack, which can lead to the disruption of protein structures and is a key aspect of its antimicrobial action.
Impact on Specific Microbial Metabolic and Biosynthetic Pathways
The electrophilic action of thiocyanates and isothiocyanates on bacterial enzymes has a significant impact on various metabolic and biosynthetic pathways crucial for microbial survival. By targeting a wide array of enzymes, these compounds can interfere with fundamental cellular processes. For instance, inhibition of enzymes involved in cellular respiration can disrupt the electron transport chain, leading to reduced ATP production and subsequent cell death. Furthermore, interference with enzymes essential for synthesizing amino acids, nucleotides, and other vital molecules impairs the microbe's ability to grow and replicate. researchgate.net The broad-spectrum antimicrobial activity of these compounds is a result of their capacity to disrupt these fundamental metabolic pathways. researchgate.net Some studies have shown that certain isothiocyanates can disrupt the integrity of the bacterial cell membrane. nih.gov
Effects on Biofilm Formation and Regulation of Microbial Virulence Factor Expression
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, which confers resistance to antibiotics and host immune defenses. mdpi.com Certain isothiocyanates have demonstrated the ability to inhibit biofilm formation. researchgate.net For example, phenethyl isothiocyanate (PEITC) has been shown to significantly inhibit and disrupt the mature biofilm of Staphylococcus aureus. nih.gov This effect is, in part, achieved by downregulating the expression of genes related to biofilm formation and virulence. nih.govresearchgate.net Similarly, benzyl (B1604629) isothiocyanate (BITC) has been found to have a significant inhibitory effect on biofilm formation in Listeria monocytogenes and Salmonella typhimurium. researchgate.net These compounds can also interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm development in many bacteria. nih.gov By disrupting these signaling pathways, these compounds can reduce the production of virulence factors such as toxins and enzymes that contribute to the pathogenicity of the bacteria. researchgate.netnih.gov
Enzyme Inhibition Profiles and Biochemical Interventions
Beyond their antimicrobial effects, this compound and its analogues can inhibit various enzymes, leading to significant biochemical and physiological outcomes.
Inhibition of Thyroid Peroxidase and its Role in Thyroid Hormone Synthesis (General Thiocyanate and Related Propylthiouracil)
Thiocyanate (SCN⁻) ions are known to be competitive inhibitors of thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones. nih.govresearchgate.net TPO facilitates the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein, a fundamental step in producing thyroxine (T4) and triiodothyronine (T3). ui.ac.id Thiocyanate competes with iodide for uptake by the thyroid gland, thereby reducing the amount of iodide available for hormone synthesis. nih.govresearchgate.net
Propylthiouracil (PTU), a thionamide drug with a structure related to thiocyanates, is also a potent inhibitor of TPO. ui.ac.idiarc.frdrugbank.com PTU acts by inhibiting the enzyme's ability to catalyze the iodination of tyrosine residues, thus blocking the synthesis of new thyroid hormones. drugbank.com It also interferes with the conversion of T4 to the more active T3 in peripheral tissues. drugbank.com
Table 1: Comparison of Thyroid Peroxidase Inhibitors
| Feature | Thiocyanate (SCN⁻) | Propylthiouracil (PTU) |
| Mechanism of TPO Inhibition | Competitively inhibits iodide uptake. nih.govresearchgate.net | Inhibits the iodination of tyrosine residues catalyzed by TPO. drugbank.com |
| Effect on Peripheral T4 to T3 Conversion | Not a primary mechanism. | Inhibits the conversion of T4 to T3. drugbank.com |
| Nature of Inhibition | Competitive. nih.gov | Acts as a direct inhibitor of the enzyme. ui.ac.idiarc.fr |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition by Thiocyanate Derivatives
Certain derivatives of thiocyanate have been explored for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuludag.edu.tracs.orgrsc.org These enzymes are vital for hydrolyzing the neurotransmitter acetylcholine (B1216132). The inhibition of AChE can lead to an accumulation of acetylcholine in the nervous system. Some isothiocyanates have shown inhibitory activity against both AChE and BChE. nih.gov For instance, 2-Methoxyphenyl ITC has been identified as an inhibitor of acetylcholinesterase, while 3-methoxyphenyl (B12655295) ITC has shown inhibition of butyrylcholinesterase. nih.gov Phosphorus-based compounds containing a thiocyanate leaving group are also known to be acetylcholinesterase inhibitors. wikipedia.org
Table 2: Investigated Cholinesterase Inhibition by Thiocyanate Derivatives
| Enzyme | Inhibitory Activity of Thiocyanate Derivatives |
| Acetylcholinesterase (AChE) | Certain isothiocyanate and other thiocyanate derivatives have demonstrated inhibitory effects. nih.govuludag.edu.tracs.orgrsc.orgwikipedia.org |
| Butyrylcholinesterase (BChE) | Certain isothiocyanate and other thiocyanate derivatives have demonstrated inhibitory effects. nih.govuludag.edu.trrsc.org |
Xanthine (B1682287) Oxidase (XO) Inhibition by Thiocyanate-Containing Compounds
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated uric acid levels, which is a primary cause of gout. nih.govphcogj.com Consequently, XO inhibitors are a key therapeutic strategy for managing this condition. nih.gov While allopurinol (B61711) is a commonly prescribed XO inhibitor, it can have undesirable side effects, prompting research into new inhibitory compounds, including those from natural sources. phcogj.comtandfonline.com
Thiocyanate-containing compounds have been investigated for their potential to inhibit XO. For instance, studies on plant extracts containing various phytochemicals have demonstrated XO inhibitory activity. tandfonline.comscirp.org The mechanism of inhibition often involves the scavenging of superoxide (B77818) radicals generated by the xanthine/xanthine oxidase system. scirp.org Some phenolic compounds found in these extracts have shown potent XO inhibitory effects. scirp.org
Furthermore, the reaction of dietary phenolic compounds with thiocyanate can lead to the formation of derivatives with enhanced biological activity. mdpi.com For example, an oxathiolone derivative of quercetin (B1663063), which can be formed from the hydrolysis of a rutin-derived oxathiolone, has been shown to inhibit xanthine oxidase more effectively than quercetin itself. mdpi.com The inhibitory activity of flavonoids against XO is often dependent on the position of hydroxyl groups and the presence of a double bond in their structure. tandfonline.com Specifically, hydroxyl groups at C-5 and C-7 and a double bond between C-2 and C-3 are considered important for enhancing inhibitory activity. tandfonline.com
Extracts from various plants have been shown to inhibit XO, and this activity is often attributed to their phenolic and flavonoid content. mdpi.comnih.gov The ferric thiocyanate method is a common assay used to evaluate the antioxidant capacity of these extracts, which can be correlated with their XO inhibitory potential. tandfonline.comscirp.orgmdpi.com
Table 1: Examples of Natural Extracts with Xanthine Oxidase Inhibitory Activity
| Extract Source | Key Findings | Reference |
| Teucrium polium | Extracts showed significant inhibitory properties on xanthine oxidase. | scirp.org |
| Persicaria hydropiper | Butanol and ethyl acetate (B1210297) fractions exhibited notable xanthine oxidase inhibition. | tandfonline.com |
| Rapeseed Meal | Showed the lowest IC50 values in xanthine oxidase inhibitory assays compared to other meals. | mdpi.comnih.gov |
| Artocarpus heterophyllus (Jackfruit) Seeds | Ethanolic and ethyl acetate extracts demonstrated high antioxidant activity, relevant to XO inhibition. | academicjournals.org |
| Ficus deltoidea | Leaf extracts exhibited xanthine oxidase inhibitory activity. | phcogres.com |
Carbonic Anhydrase (CA) Inhibition by Thiocyanate Derivatives
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including the reversible hydration of carbon dioxide to bicarbonate. tandfonline.comtandfonline.com There are several isoforms of CA, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. tandfonline.comtandfonline.com Sulfonamides are a well-known class of CA inhibitors (CAIs). tandfonline.com
Inorganic anions, including thiocyanate, are known to inhibit CAs by binding to the zinc ion in the active site. tandfonline.com This interaction can lead to a pentacoordinated zinc ion, disrupting the catalytic cycle. tandfonline.com The binding of anions like thiocyanate can result in a trigonal-bipyramidal adduct with the enzyme. researchgate.net
Building on this, various organic thiocyanate derivatives have been synthesized and evaluated as CA inhibitors. For example, thiourea (B124793) derivatives of aromatic sulfonamides have been shown to be effective inhibitors of CA isozymes I, II, and IV. nih.govtandfonline.com A notable finding was that these thiourea derivatives displayed an increased affinity for the slower isozyme CA I, which is generally less sensitive to inhibition by conventional sulfonamides. nih.govtandfonline.com
Furthermore, isothiocyanate-containing sulfonamides have been synthesized and shown to act as potent, and in some cases irreversible, inhibitors of CAs. researchgate.net These compounds have demonstrated high affinity for CA isozymes I, II, and IV. researchgate.net Some dithiocarbamates, which share structural similarities with thiocyanate derivatives, also exhibit potent CA inhibitory activity by coordinating to the active site zinc ion through one of their sulfur atoms. acs.org The development of these novel inhibitors, including those based on a thiocyanate scaffold, holds promise for creating more selective and effective CAIs for various therapeutic applications. acs.orgresearchgate.net
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Thiocyanate-Containing Compounds
| Compound Class | Target Isoforms | Key Findings | Reference(s) |
| Thiourea derivatives of aromatic sulfonamides | CA I, II, IV | Increased affinity for the slow isozyme CA I. | nih.govtandfonline.com |
| Isothiocyanate-containing sulfonamides | CA I, II, IV | Act as potent, sometimes irreversible inhibitors with high affinity. | researchgate.net |
| Dithiocarbamates | hCA I, II, IX, XII | Potent inhibitors with a different mechanism than sulfonamides; some show isoform selectivity. | acs.org |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Several derivatives showed subnanomolar/low nanomolar inhibition and isoform selectivity. | tandfonline.com |
Antioxidant and Redox Regulatory Roles
Mechanistic Studies of Radical Scavenging Activity of Thiocyanate-Containing Compounds
Thiocyanate-containing compounds have been a subject of interest for their antioxidant and radical scavenging properties. The ferric thiocyanate method is a widely used assay to determine the total antioxidant activity of various compounds and extracts by measuring the inhibition of lipid peroxidation. academicjournals.orgtandfonline.comfabad.org.tr In this method, peroxides formed during the oxidation of linoleic acid oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with thiocyanate. academicjournals.org A decrease in the color intensity indicates antioxidant activity. academicjournals.org
Studies have shown that various natural and synthetic compounds exhibit potent antioxidant effects in the ferric thiocyanate assay. fabad.org.trresearchgate.net For instance, certain serotonin (B10506) derivatives and their glucosides isolated from safflower oil cake demonstrated strong antioxidative activity in this assay. fabad.org.tr Similarly, extracts from agro-industrial by-products like rapeseed meal have shown high antioxidant activity, attributed to their content of phenolic and flavonoid compounds. mdpi.comnih.gov
It's important to note that while some compounds may show strong activity in the ferric thiocyanate assay, they might be less active in other radical scavenging assays, indicating different mechanisms of action. fabad.org.tr The antioxidant activity of thiocyanate-containing compounds can also be influenced by their ability to chelate metal ions, which can otherwise catalyze oxidative reactions. tandfonline.com
Formation of Hypothiocyanous Acid (HOSCN) and its Broader Physiological Significance
Hypothiocyanous acid (HOSCN) is a significant oxidant produced in biological systems through the peroxidase-catalyzed reaction of thiocyanate (SCN⁻) with hydrogen peroxide (H₂O₂). nih.govebi.ac.ukacs.org This reaction is a key component of the innate immune system, with enzymes like lactoperoxidase and myeloperoxidase facilitating the production of HOSCN in various bodily fluids, including saliva and airway lining fluid. ebi.ac.ukresearchgate.netkarger.com
HOSCN plays a dual role in the body. On one hand, it possesses potent bacteriostatic and bactericidal properties, contributing to the body's defense against invading pathogens. nih.govebi.ac.ukwikipedia.org The antimicrobial action of HOSCN is largely attributed to its ability to oxidize sulfhydryl (-SH) groups in bacterial proteins, leading to a loss of function, impaired glucose transport, and leakage of essential ions and molecules. wikipedia.org
On the other hand, while traditionally considered a mild and relatively harmless oxidant to mammalian cells, emerging evidence suggests that HOSCN can contribute to cellular damage under certain conditions, particularly during chronic inflammation. nih.govnih.govtandfonline.com Its selective reactivity with specific thiol-containing cellular targets can lead to cellular dysfunction. nih.govacs.org This is of particular concern in conditions associated with elevated thiocyanate levels, such as in smokers, where increased HOSCN formation may contribute to the pathology of cardiovascular and other inflammatory diseases. nih.govebi.ac.uk
The presence of thiocyanate can also be protective, as it can compete with other substrates for peroxidase enzymes, thereby preventing the formation of more damaging oxidants. nih.govebi.ac.uk Mammalian cells also have mechanisms to metabolize and detoxify HOSCN. For example, mammalian thioredoxin reductase, particularly the high molecular weight form containing selenocysteine, can rapidly reduce HOSCN, conferring resistance to its potentially damaging effects. nih.gov This selective metabolism by host cells, which is not present in many bacteria, allows HOSCN to function as a targeted antimicrobial agent within the host. nih.gov
The equilibrium between hypothiocyanous acid (HOSCN) and its conjugate base, the hypothiocyanite (B1210458) ion (OSCN⁻), is pH-dependent, with a pKa of 5.3. wikipedia.org The uncharged HOSCN is thought to be the more potent bactericidal form. wikipedia.org
Molecular Interactions with Biological Macromolecules
Computational and Experimental Studies on the Interaction of Thiocyanate with Peptides and Proteins
The thiocyanate anion (SCN⁻) is known for its strong "salting-in" properties and its ability to act as a potent denaturant of globular proteins. nih.govresearchgate.net Understanding the molecular-level interactions between thiocyanate and biological macromolecules like peptides and proteins is crucial to elucidating its mechanism of action.
Computational studies, particularly those using density functional theory, have provided significant insights into these interactions. nih.govresearchgate.net These studies have revealed that the thiocyanate ion is capable of interacting directly with both polar and nonpolar groups of polypeptide chains. nih.govresearchgate.net It can form hydrogen bonds through both its nitrogen and sulfur atoms and engage in strong van der Waals interactions with various amino acid residues, irrespective of their polarity. nih.govresearchgate.net This promiscuous binding ability contributes to its denaturing effect, as it can disrupt the intramolecular interactions that maintain the native protein structure. nih.govresearchgate.net
Experimental investigations have complemented these computational findings. Neutron diffraction studies have shown that thiocyanate is a weakly hydrated ion, which supports the idea that a major part of its denaturing effect comes from its preferential interaction with the protein surface rather than being sequestered in the bulk solvent. pnas.org Analysis of protein crystal structures has identified numerous thiocyanate binding sites, highlighting its tendency to make contacts with nonpolar parts of the protein, including the Cα atoms of the backbone. researchgate.net In some cases, the interaction is exclusively nonpolar. researchgate.net
Furthermore, the thiocyanate moiety has been utilized as an infrared (IR) probe in biophysical studies. aip.org By incorporating thiocyanate-derivatized amino acids into peptides and proteins, researchers can use the sensitivity of the SCN stretch frequency to the local electrostatic environment to monitor conformational changes and dynamics in real-time. aip.org
Structure Activity Relationship Sar Studies in Propyl Thiocyanate Chemistry
Systematic Investigation of the Influence of Alkyl Chain Length on Chemical Reactivity and Biological Activity
The length of the alkyl chain in thiocyanate (B1210189) compounds is a critical determinant of both their chemical reactivity and biological effects. Variations in chain length directly impact physical properties such as lipophilicity, steric bulk, and molecular geometry, which in turn modulate how the molecule interacts with its environment and biological targets.
Chemical Reactivity: Studies on the reaction kinetics of alkyl thiocyanates (RSCN) have demonstrated a clear relationship between the alkyl chain length and reaction rates. For instance, in the SN2 reaction between 1-methylimidazole (B24206) (MIm) and various alkyl thiocyanates to form ionic liquids, a longer alkyl chain leads to a slower reaction. acs.org Experimental data shows that the rate constant for the reaction with butyl thiocyanate is significantly lower than that with methyl thiocyanate, and the activation energy is considerably higher. acs.org This is attributed to the increased steric hindrance and the slower diffusion and reorientation of molecules with longer alkyl chains, which reduces the probability of effective intermolecular collisions at the reaction sites. acs.org
Table 1: Effect of Alkyl Chain Length on Reaction Kinetics
| Alkyl Thiocyanate | Relative Rate Constant (vs. MeSCN at 330 K) | Activation Energy Difference (vs. MeSCN) |
|---|---|---|
| Methyl Thiocyanate (MeSCN) | 1 | 0 kJ/mol |
| Butyl Thiocyanate (BuSCN) | ~1/21 | +27.5 kJ/mol |
Data derived from experimental findings on the MIm/RSCN system. acs.org
Biological Activity:chemrxiv.orgResearch on N-alkylmorpholine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) found that compounds with alkyl chains between 12 and 16 carbons (n-dodecyl to n-hexadecyl) exhibited the highest bactericidal effects. chemrxiv.org In contrast, derivatives with short chains (fewer than five carbons) were inactive. chemrxiv.org Similarly, studies on cationic photosensitizers showed that precise regulation of alkyl chain length was key to modulating their binding, localization, and photodynamic killing effects across bacteria, fungi, and mammalian cells. nih.gov A moderate chain length was found to be optimal for effectively killing pathogens while maintaining compatibility with mammalian cells. nih.gov These findings establish a clear SAR, suggesting that for a given biological target, there is an optimal alkyl chain length, such as the propyl group in propyl thiocyanate, that balances lipophilicity and steric factors to achieve maximal efficacy.
Stereochemical Considerations and Conformational Effects on this compound Reactivity and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, and conformational analysis, the study of the different spatial arrangements of a molecule that result from bond rotations, are critical to understanding a drug's interaction with its biological target. slideshare.net Receptors and enzyme active sites are chiral and conformationally specific, meaning they selectively bind to molecules with a complementary shape.
While this compound itself is an achiral molecule, the introduction of substituents on its propyl chain could create chiral centers, leading to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Even without a chiral center, the molecule's efficacy is dependent on its conformation. The flexible three-carbon propyl chain can adopt numerous conformations through rotation around its carbon-carbon single bonds. sit.edu.cn
The specific conformation—the spatial relationship between the propyl group and the linear thiocyanate moiety—can determine the molecule's ability to fit into a binding pocket. Conformational energy calculations on other active molecules have shown that the optimal conformer for receptor binding is typically one of the low-energy forms of the molecule. nih.gov For this compound, steric interference from the propyl group could prevent the thiocyanate functional group from reaching its target site if the molecule is in an unfavorable conformation. nih.gov In conformationally rigid systems, reactivity can be significantly affected by the alignment of orbitals; for example, the reaction of trans-2-chloro-4-t-butylcyclohexanone is over 60 times faster than its cis isomer in an SN2 reaction, highlighting the profound impact of stereochemistry on reactivity. cdnsciencepub.com Therefore, the reactivity and biological efficacy of this compound and its derivatives are intrinsically linked to the preferred conformations that allow for optimal orbital overlap during reactions and a precise geometric fit with biological targets.
Rational Design and Modulating Biological Efficacy through Strategic Substituent Variation on the Thiocyanate Scaffold
Rational drug design involves the strategic creation of new molecules based on a thorough understanding of a biological target's structure and the SAR of existing ligands. nih.govpnas.org This approach aims to optimize the interactions between a drug and its target to enhance efficacy. For compounds built on a thiocyanate scaffold, such as this compound, rational design focuses on modifying the structure to improve properties like binding affinity, selectivity, and pharmacokinetics.
A key strategy is the strategic variation of substituents. This can be seen in studies of aryloxyethyl thiocyanate derivatives designed as agents against Trypanosoma cruzi, the parasite that causes Chagas' disease. researchgate.net Starting with a lead compound, 4-phenoxyphenoxyethyl thiocyanate, researchers synthesized a series of analogs by modifying various parts of the scaffold. researchgate.net This systematic exploration revealed that certain substituents and structural arrangements led to compounds with potent, low-micromolar activity, while others were less effective. researchgate.net
Applying this principle to this compound, its biological efficacy could be modulated through several strategies:
Substitution on the Propyl Chain: Introducing functional groups (e.g., hydroxyl, amino, phenyl) at different positions on the propyl chain can alter the molecule's polarity, hydrogen-bonding capacity, and steric profile. This could lead to new, specific interactions with a biological target.
Alkyl Chain Modification: Replacing the propyl group with other alkyl or functionalized chains (e.g., branched alkyl groups, cycloalkyl groups, or aromatic rings) can fine-tune lipophilicity and explore different regions of a target's binding pocket.
Scaffold Hopping: Incorporating the this compound motif into a larger, more rigid molecular framework. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. conicet.gov.ar
These rational modifications, guided by SAR principles, allow for the systematic optimization of the thiocyanate scaffold to develop more effective and targeted therapeutic agents.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Thiocyanate Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netanalis.com.my By correlating calculated molecular properties (descriptors) with experimentally measured activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby guiding and accelerating the drug discovery process. mdpi.com
QSAR studies have been successfully applied to various thiocyanate-containing compounds. In one study, a QSAR model was developed for a series of 3-thiocyanato-1H-indole derivatives to predict their anticancer activity against leukemia. researchgate.netundip.ac.id The researchers used multiple linear regression to build an equation that linked the half-maximal inhibitory concentration (IC₅₀) of the compounds to several calculated molecular descriptors. undip.ac.id
The best-performing QSAR equation was: IC₅₀ = -1.705 + 0.511(Delta) + 0.346(Dipol) + 18.287(qC₉) – 0.645(Log P) + 13.952(qC₆) undip.ac.id
This model demonstrated good statistical significance and predictive power. undip.ac.id The descriptors in the equation represent key molecular properties that influence biological activity.
Table 2: Descriptors Used in the QSAR Model for 3-Thiocyanato-1H-Indole Derivatives
| Descriptor | Description | Implication for Activity |
|---|---|---|
| Log P | Logarithm of the octanol-water partition coefficient | A measure of the molecule's lipophilicity or hydrophobicity. researchgate.net |
| Dipol | Dipole moment | Represents the polarity and distribution of charge within the molecule. researchgate.net |
| Delta | Energy difference (E LUMO - E HOMO) | Relates to the molecule's chemical reactivity and stability. researchgate.net |
| qC₆, qC₉ | Net atomic charge on specific carbon atoms | Indicates the electronic properties at specific sites in the molecule, which can be crucial for intermolecular interactions. researchgate.net |
Data from a QSAR study on 3-thiocyanato-1H-indoles. researchgate.netresearchgate.netundip.ac.id
The development of such models is crucial for understanding the SAR of thiocyanates. The coefficients in the equation indicate the direction and magnitude of each descriptor's influence. For example, the negative coefficient for Log P suggests that lower lipophilicity might be favorable for the activity of these specific indole (B1671886) derivatives. undip.ac.id By analyzing these relationships, chemists can rationally design new derivatives, such as novel this compound analogs, with optimized properties for enhanced biological efficacy.
Advanced Applications of Propyl Thiocyanate in Organic Synthesis and Materials Science
Synthetic Building Block for Complex Organic Molecules
The thiocyanate (B1210189) moiety (-SCN) of propyl thiocyanate is a synthetically valuable functional group. It can be readily transformed into other sulfur-containing groups, making it an important precursor for a diverse range of organic molecules. This versatility has established this compound as a fundamental building block in modern organic synthesis.
This compound is a stable and accessible precursor for the synthesis of propanethiol and other related sulfur compounds. The conversion of the thiocyanate group into thiols, disulfides, aryl sulfides, and trifluoromethylated sulfides highlights its synthetic utility. google.comnih.govjchemlett.com
Thiols: The conversion of organic thiocyanates, such as this compound, into thiols is a well-established process, often achieved through reduction. ias.ac.in One common industrial method involves the catalytic hydrogenolysis of thiocyanates to produce the corresponding thiols. google.com This process is valuable as it avoids the use of foul-smelling thiol reagents directly. rsc.org
Disulfides: this compound can be converted into disulfides. nih.gov For instance, in some thiol synthesis reactions, disulfides are formed as a minor byproduct. google.com More direct, one-pot methods have been developed for the synthesis of asymmetric disulfides using thiocyanates as a key reactant in the presence of thiourea (B124793) and an alkyl halide. rsc.org
Aryl Sulfides: Aryl thiocyanates are recognized as valuable building blocks for accessing various sulfur-containing compounds, including aryl sulfides. jchemlett.com While direct coupling of this compound to form aryl sulfides is less common, it serves as a precursor to propanethiol, which can then readily undergo cross-coupling reactions with aryl halides to form the desired aryl sulfides. beilstein-journals.orgorganic-chemistry.orgnih.gov
Trifluoromethylated Sulfides: The synthesis of trifluoromethylated sulfides can be achieved starting from thiocyanates. researchgate.net A notable method involves a copper-catalyzed reaction that utilizes fluoroform to generate the trifluoromethylating agent. researchgate.net Another process describes the reaction of benzyl (B1604629) thiocyanate with trifluoromethyl bromide and zinc to produce benzyl trifluoromethyl sulfide (B99878), demonstrating the transformation of the thiocyanate group. google.com Furthermore, the SCN group can be directly converted into a trifluoromethylthiolate (-SCF3) group using reagents like TMSCF3. mdpi.com
Table 1: Transformations of the Thiocyanate Group
| Starting Material | Target Functional Group | Key Reagents/Conditions | Citation(s) |
|---|---|---|---|
| This compound | Propyl Thiol | Catalytic Hydrogenolysis, Reduction | google.comias.ac.in |
| This compound | Propyl Disulfide | One-pot synthesis with thiourea | rsc.org |
| This compound | Propyl Aryl Sulfide | (via thiol) Cross-coupling with aryl halides | jchemlett.comorganic-chemistry.org |
The reactivity of the thiocyanate group makes it a valuable component in the construction of various heterocyclic structures. nih.govresearchgate.net Organic thiocyanates can be incorporated into complex molecules, including a wide variety of heterocyclic and polycyclic derivatives. nih.gov Research has demonstrated the synthesis of thiocyanate-containing aziridine (B145994) derivatives, which serve as precursors for more complex heterocyclic systems. researchgate.net The ability to introduce the SCN group and then transform it allows for the creation of diverse sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. nih.gov
Precursor to Thiols and Diverse Sulfur-Containing Functional Groups (e.g., Disulfides, Aryl Sulfides, Trifluoromethylated Sulfides)
Role in Radiopharmaceutical Chemistry
In the field of nuclear medicine, particularly in Positron Emission Tomography (PET), the development of radiolabeled molecules is crucial. This compound derivatives play a key role as intermediates in the synthesis of important radiotracers.
This compound is a critical intermediate in the production of 3-[¹⁸F]fluoropropanesulfonyl chloride, a labeling agent used in PET. beilstein-journals.orgscilit.com The synthesis is a two-step process that begins with the radiofluorination of a suitable precursor to form 3-[¹⁸F]fluorothis compound. researchgate.netacs.org This intermediate is advantageous because organic thiocyanates are stable and the nucleophilic substitution to introduce the fluorine-18 (B77423) isotope occurs readily on the aliphatic propyl chain. beilstein-journals.org
In the second step, the thiocyanate group of 3-[¹⁸F]fluorothis compound is transformed into a sulfonyl chloride group through oxidation with aqueous chlorine. beilstein-journals.orgresearchgate.net This method is reliable and can be automated. researchgate.net The resulting 3-[¹⁸F]fluoropropanesulfonyl chloride is then used to label various molecules, such as amines, to create ¹⁸F-labeled sulfonamides for PET imaging. beilstein-journals.orgresearchgate.net
Table 2: Radiosynthesis of 3-[¹⁸F]Fluoropropanesulfonyl Chloride
| Step | Reaction | Intermediate/Product | Key Features | Citation(s) |
|---|---|---|---|---|
| 1 | Nucleophilic radiofluorination | 3-[¹⁸F]Fluorothis compound | High labeling yields (up to 85%) with specific precursors. | beilstein-journals.orgresearchgate.netacs.org |
Materials Science Applications
The unique properties of the sulfur-carbon bond in this compound and related compounds lend themselves to applications in materials science, particularly in the synthesis of polymers with controlled architectures.
This compound derivatives are utilized as "iniferters" (a compound that acts as an initiator, transfer agent, and terminator) in light-controlled radical polymerization. acs.orgcore.ac.ukresearchgate.net This technique, a type of reversible-deactivation radical polymerization (RDRP), allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net
In this process, the carbon-sulfur bond in the iniferter can be reversibly cleaved by UV light to generate a propagating radical and a stable sulfur-centered radical. acs.orgcore.ac.uk This reversible activation and deactivation process allows for controlled chain growth. While tetraethylthiuram disulfide was one of the first compounds explored in photoiniferter polymerization, the concept has been extended to other sulfur-containing molecules. acs.orgcore.ac.uk For example, S-2-cyano-2-propyl-O-ethyl xanthate has been designed and used as an iniferter for the controlled photopolymerization of vinyl acetate (B1210297). acs.org The use of such propyl-containing iniferters demonstrates a powerful strategy for fabricating advanced materials through rational polymer synthesis under the control of light. acs.orgnih.gov
Contribution to Carbon Dioxide Capture Technologies (in the context of the Thiocyanate Anion in Ionic Liquids)
The escalating concentration of atmospheric carbon dioxide (CO2) is a significant environmental concern, driving research into effective carbon capture and storage (CCS) technologies. Among the most promising innovations in this field is the use of ionic liquids (ILs) as selective absorbents for CO2. Ionic liquids are salts with low melting points, composed of a large organic cation and an organic or inorganic anion. Their negligible vapor pressure, high thermal stability, and tunable chemical and physical properties make them attractive alternatives to traditional volatile amine-based solvents. royalsocietypublishing.orgrsc.org Within this class of materials, ILs featuring the thiocyanate anion (SCN⁻) have demonstrated significant potential for CO2 capture, and the incorporation of propyl groups into the cationic component is a key aspect of designing these advanced materials. royalsocietypublishing.orgroyalsocietypublishing.org
The primary mechanism of CO2 capture in many ILs is chemisorption, a process involving a chemical reaction between the CO2 molecule and the IL. rsc.org Research has identified the anion as the principal component in the IL that interacts with CO2. royalsocietypublishing.orgroyalsocietypublishing.org The thiocyanate anion, with its available lone pairs of electrons and potential for Lewis base interactions, plays a crucial role in this process. researchgate.net It is considered a primary driver of CO2 capture, with the binding mechanism extending beyond simple electrostatic interactions to include the partial sharing of valence orbitals. researchgate.net More basic anions, such as thiocyanate, have been shown to enhance chemisorption. google.com
Detailed Research Findings
Recent studies have focused on the synthesis and characterization of specific ionic liquids that combine a propyl-functionalized cation with a thiocyanate anion. For instance, researchers have successfully synthesized and characterized a series of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU)-based ionic liquids where a hydroxyl-propyl group is attached to the DBU cation, paired with a thiocyanate anion. royalsocietypublishing.orgroyalsocietypublishing.org One such ionic liquid is designated as [HyPropDBU][SCN]. royalsocietypublishing.orgroyalsocietypublishing.org The synthesis of these ILs typically involves a two-step process of quaternization followed by anion exchange. royalsocietypublishing.orgroyalsocietypublishing.org
The research demonstrates that the CO2 sorption capacity increases with pressure. royalsocietypublishing.orgroyalsocietypublishing.org The effectiveness of these thiocyanate-based ionic liquids is often compared with other anions to elucidate the role of the SCN⁻ group. Studies have shown that the anion plays a primary role in determining the solubility of CO2 in the ionic liquid. royalsocietypublishing.orgroyalsocietypublishing.org
Below is a data table summarizing the key findings related to a propyl-containing thiocyanate ionic liquid from recent research:
| Ionic Liquid | Cation Structure | Anion | Key Research Finding |
| [HyPropDBU][SCN] | 1-(3-hydroxypropyl)-1,8-diazabicyclo[5.4.0]undec-7-enium | Thiocyanate (SCN⁻) | Synthesized and characterized for CO2 capture applications. The study investigated the effect of the cation and anion on CO2 absorption, highlighting the primary role of the anion in the process. royalsocietypublishing.orgroyalsocietypublishing.org |
The development of these specialized ionic liquids, such as those containing propyl-functionalized cations and the thiocyanate anion, represents a significant advancement in the field of carbon capture. The ability to fine-tune the structure of both the cation and the anion allows for the design of materials with optimized properties for efficient and selective CO2 absorption.
Environmental Fate, Degradation Pathways, and Remediation of Thiocyanates
Biotransformation and Microbial Degradation Mechanisms
The biodegradation of thiocyanates is a significant pathway for their removal from contaminated environments. This process is primarily carried out by a diverse range of microorganisms that can utilize thiocyanate (B1210189) as a source of energy, carbon, and nitrogen. researchgate.net
A variety of bacterial species have been identified for their capacity to degrade thiocyanate. Among these, species belonging to the genus Thiobacillus are frequently cited as dominant and highly efficient degraders. researchgate.netnih.gov For instance, research on microbial consortia from biological treatment plants has revealed a predominance of bacteria from the genera Pseudomonas and Bacillus capable of breaking down thiocyanate. nih.gov
Metagenomic analysis of bioreactors treating thiocyanate-contaminated wastewater has consistently shown the dominance of Thiobacillus spp. nih.gov One study identified a Thiobacillus-like population as the most abundant and active group in a microbial fuel cell designed for thiocyanate degradation at low temperatures. frontiersin.orgnih.gov Specifically, Thiobacillus thioparus is known for its ability to grow anaerobically using thiosulfate (B1220275) and nitrate. researchgate.net Furthermore, a highly efficient thiocyanate-degrading consortium was found to be dominated by Thiobacillus, which constituted 77.78% of the bacterial population and was capable of completely degrading high concentrations of thiocyanate. researchgate.net Other genera that have been successfully isolated and identified for their thiocyanate degradation capabilities include Burkholderia and Thioalkalivibrio. researchgate.net
A novel thiocyanate-degrading bacterium, Pseudomonas putida TDB-1, has been shown to completely degrade thiocyanate even under high arsenic and alkaline conditions. nih.gov This highlights the metabolic versatility of microorganisms in adapting to and remediating contaminated environments.
Table 1: Dominant Microbial Species in Thiocyanate Degradation
| Microbial Genus/Species | Key Findings | References |
|---|---|---|
| Thiobacillus | Dominant in various thiocyanate-degrading consortia and bioreactors. researchgate.netnih.gov | researchgate.netnih.gov |
| Pseudomonas | Found in microbial consortia for thiocyanate biodegradation. P. putida TDB-1 degrades thiocyanate under extreme conditions. nih.govnih.gov | nih.govnih.gov |
| Bacillus | Present in consortia treating coal carbonization wastewater containing thiocyanate. nih.gov | nih.gov |
| Burkholderia | Identified as a thiocyanate-degrading species. researchgate.net | researchgate.net |
The microbial breakdown of thiocyanate involves several key enzymatic pathways. Two primary pathways have been identified: the 'COS' pathway and the 'cyanate' pathway. frontiersin.orgnih.gov
The 'COS' pathway is initiated by the enzyme thiocyanate hydrolase (SCNase) , which converts thiocyanate to carbonyl sulfide (B99878) (OCS) and ammonia. escholarship.orgwikipedia.org The resulting carbonyl sulfide is then hydrolyzed by carbonyl sulfide hydrolase (COSase) to hydrogen sulfide and carbon dioxide. frontiersin.org
The 'cyanate' pathway, on the other hand, involves the initial breakdown of thiocyanate to sulfide and cyanate (B1221674) (OCN-). escholarship.org The cyanate is subsequently converted to ammonium (B1175870) and carbon dioxide by the enzyme cyanase . escholarship.org Metatranscriptomic studies have suggested that the 'cyanate' pathway may be more active in some microbial consortia, as indicated by a greater number of mRNA reads for cyanase. frontiersin.orgnih.gov
Regardless of the initial pathway, the sulfide produced is further oxidized. This sulfur oxidation process is crucial for energy generation in chemolithotrophic bacteria. The sulfide is oxidized to sulfite (B76179) and ultimately to sulfate (B86663) through the action of enzymes such as reverse dissimilatory sulfite reductase, APS reductase, and sulfate adenylyltransferase. nih.govresearchgate.net
Table 2: Key Enzymes in Thiocyanate Degradation
| Enzyme | Function | Pathway | References |
|---|---|---|---|
| Thiocyanate Hydrolase (SCNase) | Converts thiocyanate to carbonyl sulfide and ammonia. | 'COS' Pathway | escholarship.orgwikipedia.org |
| Carbonyl Sulfide Hydrolase (COSase) | Hydrolyzes carbonyl sulfide to hydrogen sulfide and carbon dioxide. | 'COS' Pathway | frontiersin.org |
| Cyanase | Converts cyanate to ammonium and carbon dioxide. | 'Cyanate' Pathway | escholarship.org |
| Reverse Dissimilatory Sulfite Reductase | Involved in the oxidation of sulfide to sulfite. | Sulfur Oxidation | nih.govresearchgate.net |
| APS Reductase | Participates in the oxidation of sulfite to sulfate. | Sulfur Oxidation | researchgate.net |
Microorganisms exposed to thiocyanate and other co-contaminants in industrial wastewater have developed various metabolic adaptations and stress responses to survive and thrive. For instance, in low-temperature environments, microbial consortia have been shown to utilize multiple mechanisms to acclimate, including the production of cold shock proteins (CSPs), cold-inducible proteins, and molecular chaperones. frontiersin.orgnih.gov
In environments with high concentrations of toxic substances like arsenic, bacteria such as Pseudomonas putida TDB-1 exhibit up-regulation of genes involved in resistance. nih.gov Transcriptomic analysis has revealed that critical genes for arsenic resistance (e.g., arsRBCH) and alkali resistance (e.g., NhaC) are significantly up-regulated in the presence of thiocyanate and arsenic. nih.gov
Furthermore, microorganisms can adapt their metabolic networks to efficiently utilize the breakdown products of thiocyanate. For example, the ammonium produced from thiocyanate degradation can be assimilated into glutamate (B1630785) as a nitrogen source, and the carbon dioxide can be fixed for biomass production. frontiersin.orgnih.gov Protein-protein interaction network analysis has shown that enzymes like glutamate synthase play a central role in integrating the sulfur and nitrogen metabolism pathways when thiocyanate is the substrate. nih.gov
Elucidation of Key Enzymatic Degradation Pathways (e.g., SCNase, COSase, Sulfur Oxidation)
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial degradation, propyl thiocyanate can be broken down by non-biological processes in the environment. These abiotic degradation pathways include photodegradation and chemical oxidation.
Photodegradation, or the breakdown of chemical compounds by light, is a potential degradation pathway for thiocyanates in the environment. Studies on related compounds have shown that upon irradiation with UV light, benzyl (B1604629) thiocyanate can undergo an isomerization reaction to form benzyl isothiocyanate. researchgate.netacs.org This photochemical transformation can alter the reactivity and subsequent fate of the compound. researchgate.net
In aquatic systems, photocatalysis using semiconductor materials has been investigated for the degradation of thiocyanate ions. For example, a ZnO-BiOI heterojunction has been shown to completely photodegrade thiocyanate ions under simulated solar conditions in less than 30 minutes. mdpi.com The mechanism involves the generation of reactive oxygen species that attack and break down the thiocyanate molecule. The efficiency of this process can be influenced by factors such as the initial concentration of the pollutant and the pH of the water. mdpi.com Similarly, a silver-thiocyanate-based photocatalyst has demonstrated effective degradation of organic dyes in artificial seawater, suggesting the potential for photocatalytic treatment of thiocyanate-containing wastewater. nih.govresearchgate.net
Chemical oxidation is another important abiotic process that can lead to the degradation of thiocyanates. The oxidation of thiocyanate can be achieved using various oxidizing agents. For instance, the reaction of thiocyanates with nitric and nitrous acids has been studied, revealing a complex autocatalytic oxidation process. rsc.org The mechanism is thought to involve the formation of dinitrogen tetroxide, which oxidizes isothiocyanic acid to hypothiocyanous acid, a reactive intermediate. rsc.org
The oxidation of thiocyanate by hydrogen peroxide, often catalyzed by enzymes like lactoperoxidase, produces hypothiocyanite (B1210458) (OSCN⁻) and hypothiocyanous acid (HOSCN). nih.gov The stability and subsequent reactions of these products are pH-dependent. While pure solutions of OSCN⁻ and HOSCN are relatively stable at high and low pH respectively, mixtures at intermediate pH values are unstable and decompose. nih.gov The oxidation of thiocyanate ultimately leads to the formation of sulfate. wikipedia.org
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Environmental Remediation Strategies for Thiocyanate Contamination
This compound, an organosulfur compound, is part of a broader group of thiocyanates that can be present in industrial effluents. Remediation strategies often target the thiocyanate (SCN⁻) functional group, which is the common, toxic moiety released upon degradation or hydrolysis of organic thiocyanates. The following sections detail remediation approaches focused on the removal of thiocyanate from contaminated water and soil.
Development and Optimization of Biological Treatment Technologies for Thiocyanate-Containing Wastewater
Biological treatment has become a reliable and widely implemented method for detoxifying wastewater containing thiocyanates. researchgate.net These systems leverage the metabolic capabilities of microorganisms to break down thiocyanate into less harmful products.
Research Findings and Microbial Pathways Biological degradation of thiocyanate can proceed through different metabolic pathways, primarily influenced by the microbial species involved. nih.gov Key bacteria capable of degrading thiocyanate include species from the genera Thiobacillus, Pseudomonas, Paracoccus, Burkholderia, and Klebsiella. nih.govnih.govnih.govnih.gov Thiobacillus species, for instance, are autotrophic bacteria that oxidize sulfur compounds to gain energy, playing a major role in many treatment systems. nih.gov Studies on activated sludge from coking wastewater have shown that Thiobacillus was the dominant genus responsible for SCN⁻ degradation, with its abundance correlating with treatment efficiency. nih.govascelibrary.org The degradation can occur via a carbonyl sulfide (COS) pathway or a cyanate (CNO) pathway, ultimately converting thiocyanate into products like sulfate (SO₄²⁻), ammonium (NH₄⁺), and carbon dioxide (CO₂). nih.govnih.gov
Bioreactor Technologies and Optimization Various bioreactor configurations are employed for thiocyanate wastewater treatment, including activated sludge processes, rotating biological contactors (RBCs), and biofilm reactors. researchgate.netnih.govmdpi.com A two-stage activated sludge system has been shown to effectively treat high-concentration thiocyanate (1818.00 mg L⁻¹) from gold mine tailings wastewater, achieving a removal rate of over 99.9%. nih.gov In a study using a four-stage RBC reactor to treat synthetic wastewater containing phenol (B47542) and thiocyanate, phenol was primarily removed in the initial stages, while thiocyanate degradation was more efficient in the later stages, demonstrating microbial succession within the reactor. mdpi.com
The optimization of operational parameters is critical for maximizing the efficiency and stability of these biological systems. Key factors include:
pH: Most thiocyanate-degrading bacteria function optimally within a pH range of 6.0 to 9.0. researchgate.netnih.gov For instance, Paracoccus thiocyanatus showed optimal SCN⁻ biodegradation between pH 7.0 and 7.5. researchgate.net
Nutrient Availability: The presence of essential nutrients like phosphate (B84403) is crucial for microbial activity. researchgate.netdntb.gov.ua However, high initial concentrations of ammonium (a product of thiocyanate degradation) can inhibit the process. researchgate.netdntb.gov.ua
Temperature: The operational temperature affects microbial metabolic rates. Treatment plants often operate between 20°C and 35°C, which is the optimal range for the bio-activity of the organisms used. nih.gov
Substrate Concentration: While microorganisms can adapt to high concentrations of thiocyanate, very high levels can be inhibitory. researchgate.netnih.gov Kinetic studies, such as those using the Haldane model, have been employed to describe substrate inhibition and determine optimal concentration ranges. nih.govmdpi.com
Table 1: Performance of Biological Treatment Systems for Thiocyanate Degradation This table is interactive and can be sorted by clicking on the column headers.
| Microbial Culture/System | Initial SCN⁻ Conc. (mg L⁻¹) | Treatment Conditions | Degradation Rate / Removal Efficiency | Reference |
|---|---|---|---|---|
| Two-stage activated sludge (Thiobacillus dominant) | 1818 | Gold mine tailings wastewater | 99.96% removal | nih.gov |
| Paracoccus thiocyanatus (Batch culture) | up to 5000 | Mineral medium, sole substrate | 1.20 mg SCN⁻ (mg cell·h)⁻¹ | researchgate.net |
| Co-culture of Klebsiella pneumoniae and Ralstonia sp. | 2500 | pH 6.0, 37°C | 500 mg L⁻¹ d⁻¹ | nih.govmdpi.com |
| Mixed culture from mining wastewater (Continuous) | Not specified | Dilution rate of 0.066 day⁻¹ | Total degradation of all cyanide forms | nih.gov |
| Rotating Biological Contactor (RBC) | 0-240 | Ambient temperature | KTH = 8.20–0.30 g/m²⋅d | mdpi.com |
Application of Advanced Oxidation Processes for Efficient Thiocyanate Removal
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals can effectively oxidize and mineralize persistent organic and inorganic pollutants, including thiocyanates, into simpler, non-toxic compounds like sulfate, ammonium, and carbonates. isca.inwikipedia.org AOPs are particularly useful for treating effluents with high toxicity or low biodegradability, which can be challenging for conventional biological systems. isca.ind-nb.info
Types of AOPs for Thiocyanate Degradation Several AOPs have been investigated for their efficacy in degrading thiocyanate:
Wet Air Oxidation (WAO): This process involves treating wastewater with oxygen at elevated temperatures (453-493 K) and pressures (2.0-8.0 MPa). isca.in Studies on real coke wastewater demonstrated that WAO effectively degrades thiocyanate, with the reaction being faster in the complex wastewater matrix compared to synthetic solutions. isca.in
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. nih.govresearchgate.net The process can be enhanced with UV light (photo-Fenton). A combined UVC/Persulfate/Fe³⁺ treatment achieved 99.99% conversion of thiocyanate (100 mg/L initial concentration) within 40 minutes, demonstrating a significant synergistic effect. berkeley.edu
Ozonation: Ozone (O₃), used alone or in combination with H₂O₂ (peroxone) or UV light, is a powerful oxidant for thiocyanate removal. nih.govgriffith.edu.au
Photocatalysis: This technique often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which generates hydroxyl radicals upon irradiation with UV light. wikipedia.org This method has been shown to be effective for degrading various organic pollutants. rsc.org
Electrochemical Oxidation: This process generates oxidants on the surface of an anode, such as a boron-doped diamond (BDD) anode. It has been reported as a highly effective and cost-efficient method for treating thiocyanate-contaminated industrial effluents.
Efficiency and Operating Parameters The efficiency of AOPs is influenced by several factors, including pH, initial pollutant concentration, catalyst dosage, and the presence of other substances in the wastewater. nih.govisca.in For example, the photocatalytic degradation of ferric thiocyanate was found to be most efficient at neutral pH, with efficiency decreasing in acidic or alkaline conditions. nih.gov The initial concentration of the pollutant also plays a crucial role; higher degradation efficiency is often observed at lower initial concentrations. nih.gov While highly effective, the operational costs associated with chemical reagents and energy consumption can be a limiting factor for the large-scale implementation of AOPs. researchgate.net
Table 2: Comparison of Advanced Oxidation Processes for Thiocyanate Removal This table is interactive and can be sorted by clicking on the column headers.
| AOP Method | Target Pollutant/Wastewater | Key Conditions | Removal Efficiency | Reference |
|---|---|---|---|---|
| Wet Air Oxidation (WAO) | Real coke wastewater with SCN⁻ >17 mM | 453-493 K, 2.0-8.0 MPa O₂ | Faster degradation than in synthetic water | isca.in |
| UVC/Persulfate/Fe³⁺ | Synthetic thiocyanate solution | Initial SCN⁻: 100 mg/L | 99.99% conversion in 40 min | berkeley.edu |
| Photocatalysis (ZnO-BiOI) | Ferric thiocyanate solution | 15 mg catalyst, neutral pH | 100% removal in 12 min | nih.gov |
| Electrochemical Oxidation (BDD anode) | Coke oven wastewater | pH 9, 43.10 A m⁻² | 84.13% thiocyanate removal |
Exploration of Bioremediation Enhancement Techniques for Contaminated Sites
To improve the efficiency, speed, and robustness of bioremediation for sites contaminated with compounds like this compound, various enhancement techniques are explored. These strategies aim to overcome limitations in natural attenuation by optimizing environmental conditions or augmenting the microbial population.
Biostimulation Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminant. This is a common and cost-effective approach for enhancing in-situ bioremediation. Key biostimulation strategies include:
Nutrient Addition: The degradation of thiocyanates can be limited by the availability of essential nutrients like phosphorus. dntb.gov.ua Studies on groundwater contaminated with thiocyanate showed that biodegradation by the native microbial community could be successfully stimulated by adding phosphate. dntb.gov.ua
Oxygen/Air Injection (Bioventing): Many thiocyanate-degrading pathways are aerobic. dntb.gov.ua Supplying oxygen by sparging air or injecting pure oxygen can significantly enhance the degradation rate in subsurface environments. nih.gov Experiments have demonstrated that thiocyanate biodegradation occurs in oxic cultures but not under anoxic conditions. d-nb.info
pH Control: Maintaining the pH within the optimal range for microbial activity (typically near neutral) is crucial for sustained bioremediation. researchgate.netnih.gov
Bioaugmentation Bioaugmentation is the introduction of specific, pre-cultured microorganisms (either single strains or consortia) to a contaminated site to supplement the indigenous population. This technique is particularly useful when the native microbial community lacks the specific metabolic capability to degrade a contaminant or when degradation rates are too slow. For thiocyanate remediation, this could involve inoculating the site with highly efficient strains of Thiobacillus or Pseudomonas. nih.gov The use of a co-culture of Klebsiella pneumoniae and Ralstonia sp. isolated from a contaminated site demonstrated a high degradation rate for thiocyanate. nih.gov
Other Enhancement Technologies
Immobilized Cell Technology: To protect microorganisms from high toxicant concentrations and prevent washout from bioreactors, cells can be immobilized on a solid support matrix like alginate beads or activated carbon. An immobilized mixed culture in a fixed-film bio-column system showed high efficiency for removing thiocyanate and metal-cyanide complexes.
Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. While plants themselves may have limited capacity to degrade thiocyanate, they can enhance microbial activity in the root zone (rhizosphere) by releasing oxygen and organic compounds, a process known as rhizoremediation.
Electro-Bioremediation: This hybrid technique combines bioremediation with electrokinetics. Applying a low-level direct electric current can increase the mobility and bioavailability of contaminants and nutrients, enhancing the interaction between pollutants and microorganisms.
Q & A
Q. How can researchers structure a PICOT framework for studies on propyl thiocyanate’s enzyme inhibition properties?
- Methodological Answer : Define P opulation (e.g., cancer cell lines), I ntervention (this compound dosage), C omparison (untreated controls or reference inhibitors), O utcome (IC₅₀ values, kinase activity assays), and T imeframe (e.g., 24–72 hr exposure). This ensures alignment with hypothesis-driven endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
